molecular formula C11H18N2 B8475809 4-Neopentylbenzene-1,2-diamine

4-Neopentylbenzene-1,2-diamine

Cat. No.: B8475809
M. Wt: 178.27 g/mol
InChI Key: AREGAAPFCWXRHU-UHFFFAOYSA-N
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Description

4-Neopentylbenzene-1,2-diamine is a substituted aromatic diamine featuring a neopentyl group (2,2-dimethylpropyl) at the 4-position of the benzene ring. This bulky alkyl substituent imparts unique steric and electronic properties, distinguishing it from other benzene-1,2-diamine derivatives.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-11(2,3)7-8-4-5-9(12)10(13)6-8/h4-6H,7,12-13H2,1-3H3

InChI Key

AREGAAPFCWXRHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity

The electronic and steric nature of substituents significantly influences the reactivity of benzene-1,2-diamines in synthetic applications. For example:

  • 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines in moderate to good yields (60–75%), attributed to the electron-donating methyl group mildly activating the aromatic ring .
  • 4-Chlorobenzene-1,2-diamine exhibits higher reactivity, achieving good yields (70–85%) due to the electron-withdrawing chloro group enhancing electrophilic substitution .
  • 4-Nitrobenzene-1,2-diamine shows reduced reactivity (yields ~50–60%) as the strongly electron-withdrawing nitro group deactivates the ring .

4-Neopentylbenzene-1,2-diamine is expected to exhibit lower reactivity in such reactions due to steric hindrance from the bulky neopentyl group, which may impede access to the aromatic ring. However, its electron-donating alkyl group could partially offset this by mildly activating the ring.

Table 1: Substituent Effects on Reactivity with Isatin Derivatives
Substituent Electronic Effect Steric Effect Yield (%) Reference
4-Methyl Electron-donating Low 60–75
4-Chloro Electron-withdrawing Low 70–85
4-Nitro Electron-withdrawing Low 50–60
4-Neopentyl (Inferred) Electron-donating High 40–55*

*Predicted based on steric and electronic effects.

Physical and Chemical Stability

  • 4-Fluoro-5-substituted derivatives (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are noted for instability, requiring immediate use after synthesis due to sensitivity to oxidation and decomposition .
  • 4-Chloro and 4-nitro derivatives are more stable under standard conditions but may release toxic byproducts (e.g., nitroso compounds) under harsh conditions .
  • This compound is hypothesized to exhibit enhanced stability compared to fluoro or nitro analogues due to steric protection of the amino groups by the bulky neopentyl substituent.
Table 2: Stability and Toxicity Profiles
Compound Stability Toxicity Profile Reference
4-Methylbenzene-1,2-diamine Moderate Low to moderate
4-Chlorobenzene-1,2-diamine High High (chlorinated byproducts)
4-Nitro-o-phenylenediamine (4-NOPD) Low High (subchronic toxicity)
This compound (Inferred) High Likely low*

*Inferred due to reduced metabolic activation from steric hindrance.

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